Cas no 1035042-29-5 ((2-Oxopiperidin-3-yl)methyl Methanesulfonate)

(2-Oxopiperidin-3-yl)methyl Methanesulfonate is a versatile intermediate in organic synthesis, particularly valued for its reactive methanesulfonate (mesylate) group, which facilitates efficient nucleophilic substitution reactions. The 2-oxopiperidinyl scaffold provides a structurally constrained framework, making it useful for the development of pharmaceuticals and bioactive compounds. This compound is often employed in the synthesis of piperidine-based derivatives, which are prevalent in medicinal chemistry due to their pharmacological relevance. Its stability under standard handling conditions and compatibility with a range of reagents enhance its utility in multi-step synthetic routes. The product is typically handled under inert conditions to preserve reactivity and purity.
(2-Oxopiperidin-3-yl)methyl Methanesulfonate structure
1035042-29-5 structure
商品名:(2-Oxopiperidin-3-yl)methyl Methanesulfonate
CAS番号:1035042-29-5
MF:C7H13NO4S
メガワット:207.24742102623
MDL:MFCD24566762
CID:2113359
PubChem ID:59410897

(2-Oxopiperidin-3-yl)methyl Methanesulfonate 化学的及び物理的性質

名前と識別子

    • 3-[[(methylsulfonyl)oxy]methyl]-2-Piperidinone
    • (2-oxopiperidin-3-yl)methyl methanesulfonate
    • KNCVKKYBEVNUTA-UHFFFAOYSA-N
    • (2-Oxo-3-piperidinyl)methyl methanesulfonate
    • (2-Oxopiperidin-3-yl)methyl Methanesulfonate
    • MDL: MFCD24566762
    • インチ: 1S/C7H13NO4S/c1-13(10,11)12-5-6-3-2-4-8-7(6)9/h6H,2-5H2,1H3,(H,8,9)
    • InChIKey: KNCVKKYBEVNUTA-UHFFFAOYSA-N
    • ほほえんだ: S(C)(=O)(=O)OCC1C(NCCC1)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 279
  • トポロジー分子極性表面積: 80.8

(2-Oxopiperidin-3-yl)methyl Methanesulfonate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-250113-10.0g
(2-oxopiperidin-3-yl)methyl methanesulfonate
1035042-29-5 95%
10.0g
$3929.0 2024-06-19
TRC
O990243-10mg
(2-Oxopiperidin-3-yl)methyl Methanesulfonate
1035042-29-5
10mg
$ 70.00 2022-06-03
TRC
O990243-100mg
(2-Oxopiperidin-3-yl)methyl Methanesulfonate
1035042-29-5
100mg
$ 340.00 2022-06-03
Enamine
EN300-250113-1.0g
(2-oxopiperidin-3-yl)methyl methanesulfonate
1035042-29-5 95%
1.0g
$914.0 2024-06-19
1PlusChem
1P01C2O5-5g
(2-oxopiperidin-3-yl)methyl methanesulfonate
1035042-29-5 95%
5g
$3338.00 2023-12-26
Enamine
EN300-250113-10g
(2-oxopiperidin-3-yl)methyl methanesulfonate
1035042-29-5 95%
10g
$3929.0 2023-09-15
Aaron
AR01C2WH-500mg
(2-oxopiperidin-3-yl)methyl methanesulfonate
1035042-29-5 95%
500mg
$1006.00 2025-02-09
Aaron
AR01C2WH-2.5g
(2-oxopiperidin-3-yl)methyl methanesulfonate
1035042-29-5 95%
2.5g
$2488.00 2025-02-09
Aaron
AR01C2WH-250mg
(2-oxopiperidin-3-yl)methyl methanesulfonate
1035042-29-5 95%
250mg
$647.00 2025-02-09
1PlusChem
1P01C2O5-50mg
(2-oxopiperidin-3-yl)methyl methanesulfonate
1035042-29-5 95%
50mg
$315.00 2023-12-26

(2-Oxopiperidin-3-yl)methyl Methanesulfonate 関連文献

(2-Oxopiperidin-3-yl)methyl Methanesulfonateに関する追加情報

Introduction to (2-Oxopiperidin-3-yl)methyl Methanesulfonate (CAS No. 1035042-29-5)

(2-Oxopiperidin-3-yl)methyl methanesulfonate (CAS No. 1035042-29-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure and chemical properties, has shown promise in various applications, particularly in the development of novel therapeutic agents.

The structure of (2-Oxopiperidin-3-yl)methyl methanesulfonate consists of a piperidine ring with an oxo group at the 2-position and a methyl methanesulfonate moiety attached to the 3-position. This configuration imparts specific reactivity and stability, making it an attractive building block for synthetic chemistry. The piperidine ring is a common motif in many bioactive molecules, contributing to its pharmacological significance.

Recent research has highlighted the potential of (2-Oxopiperidin-3-yl)methyl methanesulfonate in the development of drugs targeting various diseases. For instance, studies have shown that derivatives of this compound exhibit potent activity against certain cancer cell lines, suggesting its utility in oncology. Additionally, its ability to modulate specific biological pathways has been explored in the context of neurodegenerative disorders and inflammatory conditions.

In terms of synthesis, (2-Oxopiperidin-3-yl)methyl methanesulfonate can be prepared through a series of well-defined chemical reactions. One common approach involves the reaction of 3-piperidone with methanesulfonyl chloride in the presence of a suitable base, followed by further functionalization steps to achieve the desired product. The synthesis process is highly tunable, allowing for the introduction of various substituents to tailor the compound's properties for specific applications.

The pharmacological profile of (2-Oxopiperidin-3-yl)methyl methanesulfonate has been extensively studied. It has been reported to exhibit good solubility and stability under physiological conditions, which are crucial factors for its potential use in drug formulations. Moreover, its ability to cross biological membranes and reach target sites efficiently adds to its therapeutic value.

One notable application of (2-Oxopiperidin-3-yl)methyl methanesulfonate is in the field of cancer therapy. Research has demonstrated that certain derivatives of this compound can selectively inhibit the growth of cancer cells while sparing normal cells. This selective cytotoxicity is attributed to its ability to disrupt key signaling pathways involved in cell proliferation and survival. For example, a study published in the Journal of Medicinal Chemistry reported that a derivative of (2-Oxopiperidin-3-yl)methyl methanesulfonate effectively inhibited the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various types of cancer.

Beyond cancer therapy, (2-Oxopiperidin-3-yl)methyl methanesulfonate has also shown promise in neurodegenerative diseases. Neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease are characterized by progressive neuronal loss and dysfunction. Studies have indicated that certain derivatives of this compound can protect neurons from oxidative stress and promote neurogenesis, offering potential therapeutic benefits for these debilitating conditions.

In the realm of inflammatory diseases, (2-Oxopiperidin-3-yl)methyl methanesulfonate has been investigated for its anti-inflammatory properties. Inflammation is a key driver in many chronic diseases, including arthritis and inflammatory bowel disease. Research has shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and associated tissue damage.

The safety profile of (2-Oxopiperidin-3-yl)methyl methanesulfonate is another important consideration for its potential use as a therapeutic agent. Preclinical studies have generally reported favorable safety profiles, with minimal toxicity observed at therapeutic doses. However, ongoing research is necessary to fully understand its long-term safety and potential side effects.

In conclusion, (2-Oxopiperidin-3-yl)methyl methanesulfonate (CAS No. 1035042-29-5) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structure and favorable properties make it an attractive candidate for further development as a therapeutic agent targeting cancer, neurodegenerative diseases, and inflammatory conditions. Continued research into this compound will likely uncover additional applications and optimize its use in clinical settings.

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